N,N-Dibenzyldaunorubicin

Description

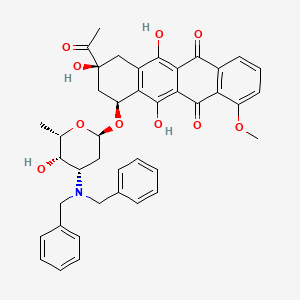

N,N-Dibenzyldaunorubicin (B2D) is a synthetic anthracycline derivative developed to address the limitations of its parent compound, daunorubicin, particularly its cardiotoxicity and metabolic instability. B2D features N,N-dibenzyl substitutions on the daunosamine moiety, which alter its pharmacokinetic and pharmacodynamic properties . Unlike conventional anthracyclines, B2D acts as a prodrug, undergoing stepwise debenzylation in vivo to release active metabolites such as N-benzyldaunorubicin, daunorubicin, and their 13-dihydro derivatives . This metabolic pathway enables sustained antitumor activity while reducing direct cardiac toxicity. B2D demonstrates potent efficacy against murine P388 leukemia (T/C ratio: 259) and retains activity in models where the parent compound is ineffective, such as in vitro assays requiring metabolic activation .

Properties

CAS No. |

69230-47-3 |

|---|---|

Molecular Formula |

C41H41NO10 |

Molecular Weight |

707.8 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C41H41NO10/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3/t22-,28-,30-,31-,36+,41-/m0/s1 |

InChI Key |

VUEZAPSQNPGLMR-LSXHNGFESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O |

Synonyms |

N,N-dibenzyldaunorubicin N,N-dibenzyldaunorubicin hydrochloride, (lyxo-(8S-cis))-isomer N,N-dibenzyldaunorubicin, (lyxo-(8S-cis))-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Anthracycline Compounds

The following analysis compares B2D with daunorubicin, doxorubicin, aclacinomycin A, carminomycin, and marcellomycin across key parameters (Table 1).

Efficacy

- B2D: Exhibits superior efficacy in murine P388 leukemia models (T/C ratio: 259) compared to daunorubicin (T/C ~200–220). Its prodrug mechanism ensures prolonged release of active metabolites, enhancing therapeutic persistence .

- Aclacinomycin A: Lower potency than B2D in human marrow colony-forming cell (CFU) assays but preferred for certain leukemias due to reduced cardiotoxicity .

Toxicity Profiles

- Cardiotoxicity: B2D is tenfold less cardiotoxic than daunorubicin in rat models (Zbinden test) . Doxorubicin, in contrast, causes cumulative dose-dependent cardiomyopathy.

- Bone Marrow Suppression: Human CFU assays predict moderate leukopenia at 200 mg/m² for B2D, a higher threshold than daunorubicin (30–45 mg/m²) .

- Mutagenicity: B2D shows negligible mutagenicity in Ames tests, unlike daunorubicin and doxorubicin .

Metabolic Pathways

- B2D : Extensively metabolized via hepatic debenzylation and 13-ketone reduction, with oral bioavailability enhanced by first-pass metabolism .

- Daunorubicin/Doxorubicin: Limited metabolism; depend on renal/hepatic clearance, increasing toxicity risks .

- Aclacinomycin A: Primarily metabolized to active aglycones, with variability across species .

Clinical Implications

- B2D: Suitable for oral administration due to efficient prodrug conversion, offering convenience over intravenous anthracyclines .

- Aclacinomycin A/Marcellomycin: Used in niche settings (e.g., relapsed AML) but lack B2D’s broad metabolic adaptability .

Data Tables

Table 1: Comparative Analysis of Anthracyclines

Research Findings and Mechanistic Insights

- Prodrug Advantage: B2D’s debenzylation generates multiple active metabolites, enabling efficacy in tumors resistant to non-prodrug anthracyclines .

- RNA Synthesis Inhibition: Unlike daunorubicin, B2D’s metabolites preferentially inhibit RNA synthesis at lower concentrations, expanding its mechanism beyond DNA intercalation .

- Species Sensitivity : Human CFU assays accurately predict B2D’s clinical leukopenia threshold, validating translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.